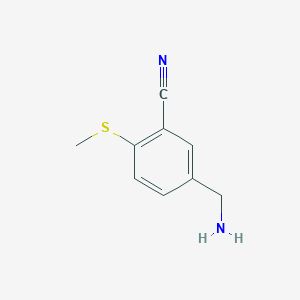

5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzonitrile compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride , are commonly used in chemical research. They are typically clear liquids with an almond-like odor .

Synthesis Analysis

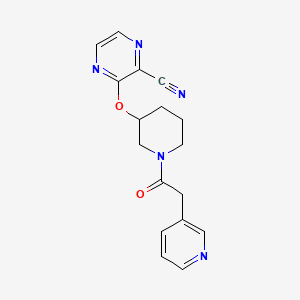

Methods for synthesizing benzonitrile compounds include heating sodium benzenesulfonate with NaCN, adding benzenediazonium chloride to a hot aqueous solution of NaCN and CuSO4, oxidizing toluene in the presence of ammonia, dehydrating benzamide, and treating bromobenzene with CuCN or NaCN .Molecular Structure Analysis

The molecular structure of benzonitrile compounds can be complex. For example, the molecular formula of 4-(Aminomethyl)benzonitrile hydrochloride is C8H9ClN2 .Chemical Reactions Analysis

Benzonitrile compounds can undergo various chemical reactions. For instance, acetonitrile and benzonitrile have been used as amino sources in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis

Benzonitrile, the simplest cyanoaromatic, is a clear liquid with an almond-like odor . More specific physical and chemical properties would depend on the exact structure of the compound.Mécanisme D'action

The mechanism of action of benzonitrile compounds can vary depending on their specific structure and use. For example, sulfonamides, which can contain a benzonitrile group, are synthetic bacteriostatic antibiotics that competitively inhibit conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Safety and Hazards

Orientations Futures

The future directions of research on benzonitrile compounds are vast and varied. For instance, benzonitrile has been identified in interstellar dust, marking the first discovery of an aromatic molecule in space . This opens up new avenues for research in astrochemistry. Additionally, benzonitrile compounds could have potential applications in the development of new drugs and therapies .

Propriétés

IUPAC Name |

5-(aminomethyl)-2-methylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJSVEHFWWVDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CN)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)

![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)

![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)